molecular formula C16H16N2O4 B14370696 4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-35-0

4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid

Cat. No.: B14370696
CAS No.: 90183-35-0
M. Wt: 300.31 g/mol
InChI Key: SHBXIENFFCKJAG-UHFFFAOYSA-N
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Description

4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, a pyridinylmethyl carbamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzoic acid with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzaldehyde or this compound.

    Reduction: Formation of 4-ethoxy-3-{[(pyridin-3-yl)methyl]amino}benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid: Similar structure but with a methyl group instead of an ethoxy group.

    4-Ethoxy-3-{[(pyridin-2-yl)methyl]carbamoyl}benzoic acid: Similar structure but with the pyridinyl group attached at a different position.

Uniqueness

4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group may enhance its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

90183-35-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-ethoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoic acid

InChI

InChI=1S/C16H16N2O4/c1-2-22-14-6-5-12(16(20)21)8-13(14)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19)(H,20,21)

InChI Key

SHBXIENFFCKJAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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